

Technical Monograph: Physical and Spectroscopic Properties of 2-Chloro-1-methoxypropane

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Compound of Interest

Compound Name: 2-Chloro-1-methoxypropane

CAS No.: 5390-71-6

Cat. No.: B1607285

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Executive Summary

2-Chloro-1-methoxypropane (CAS 5390-71-6) is a specialized halogenated ether primarily utilized as a critical alkylating intermediate in the synthesis of chloroacetanilide herbicides, most notably Metolachlor. Beyond its industrial agrochemical utility, it serves as a valuable probe in physical organic chemistry for studying nucleophilic substitution mechanisms (

vs.

) due to the competing directing effects of the

-methoxy group.

This guide provides a definitive reference for the physicochemical characterization of **2-chloro-1-methoxypropane**, addressing the common regiochemical challenges encountered during its synthesis and offering validated spectroscopic data to distinguish it from its isomer, 1-chloro-2-methoxypropane.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

The molecule features a chiral center at the C2 position, though it is commonly supplied as a racemate. The structural integrity of this compound is defined by the positioning of the chlorine atom on the secondary carbon, distinguishing it from its primary chloride regioisomer.

Property	Data
IUPAC Name	2-Chloro-1-methoxypropane
Common Synonyms	2-Chloropropyl methyl ether; Propylene glycol methyl ether chloride
CAS Registry Number	5390-71-6
Molecular Formula	
SMILES	<chem>CC(Cl)COC</chem>
InChI Key	SIBFNWWZWVJH-UHFFFAOYSA-N
Molecular Weight	108.57 g/mol

Physical Characteristics Profile

The physical properties of **2-chloro-1-methoxypropane** are governed by the moderate polarity of the ether linkage and the polarizability of the C-Cl bond. It exhibits volatility typical of low-molecular-weight haloethers.

Table 1: Physicochemical Constants

Parameter	Value	Condition / Note
Physical State	Liquid	Colorless, ethereal odor
Boiling Point	122–123 °C	@ 760 mmHg [1]
Density	0.9946 g/cm ³	@ 20 °C [2]
Refractive Index ()	1.4075	@ 20 °C [2]
Flash Point	–28 °C	Closed Cup (Estimated)
Solubility	Soluble	Ethanol, Diethyl ether, Chloroform
Solubility (Water)	Insoluble	Phase separation occurs
Vapor Pressure	~15 mmHg	@ 25 °C (Estimated)



*Technical Insight: The density of **2-chloro-1-methoxypropane** is just below that of water (*

vs

g/mL), making phase separation in aqueous workups challenging. The addition of brine (NaCl) is mandatory to increase the aqueous phase density and ensure efficient layer separation.

Synthesis & Regiochemical Integrity[8]

A major challenge in working with **2-chloro-1-methoxypropane** is ensuring regiochemical purity. The standard synthesis involves the chlorination of 1-methoxy-2-propanol.[1] However, the neighboring methoxy group can participate in the reaction mechanism, leading to rearrangement.

Reaction Mechanism & Regioselectivity[8]

When 1-methoxy-2-propanol reacts with thionyl chloride (

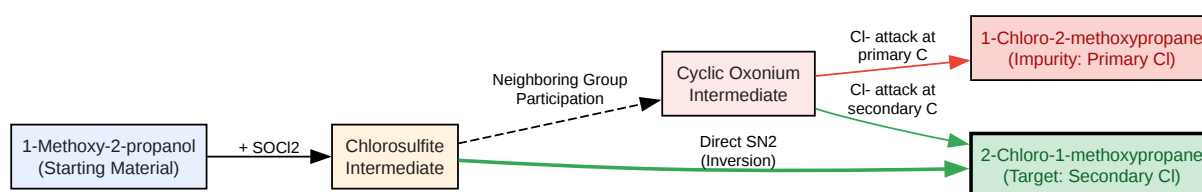
), the reaction can proceed via two pathways:

- Direct

: Inversion of configuration, yielding **2-chloro-1-methoxypropane**.

- Anchimeric Assistance: The methoxy oxygen attacks the activated secondary carbon, forming a cyclic oxonium intermediate. Nucleophilic attack by chloride at the less hindered primary carbon yields the unwanted isomer, 1-chloro-2-methoxypropane.

Diagram 1: Synthesis and Regiochemical Divergence



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Caption: Mechanistic pathways showing the competition between direct substitution (green) and rearrangement via anchimeric assistance (red).

Spectroscopic Fingerprinting

Accurate identification requires distinguishing the target molecule from its regioisomer. The NMR splitting patterns are definitive.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz,

)

Shift (, ppm)	Mult.	Int.	Assignment	Coupling (, Hz)	Structural Logic
1.52	Doublet (d)	3H			Methyl group adjacent to a chiral center.
3.38	Singlet (s)	3H		—	Isolated methoxy group.
3.55	Doublet of Doublets (dd)	2H			Diastereotopic methylene protons adjacent to chiral center.
4.15	Sextet	1H			Deshielded methine coupled to both and .

“

Differentiation Note: The regioisomer (1-chloro-2-methoxypropane) displays a methine proton (

) further upfield at

and the

signal at

. The downfield shift of the methine to 4.15 ppm is diagnostic for the chlorine being on the secondary carbon [3].

C NMR (100 MHz,

)

- 21.5 ppm: Methyl carbon ().
- 56.8 ppm: Methine carbon (). Note: Upfield of the ether carbon due to heavy atom effect of Cl vs O.
- 59.2 ppm: Methoxy carbon ().
- 77.4 ppm: Methylene carbon (). Deshielded by oxygen.[2]

Mass Spectrometry (EI, 70 eV)

The mass spectrum is dominated by alpha-cleavage relative to the ether oxygen.

- Molecular Ion (

):

108 / 110 (Ratio 3:1).[2] Intensity is typically weak (<5%).

- Base Peak:

45 (

). Formed by cleavage of the C1-C2 bond.

- Diagnostic Fragments:

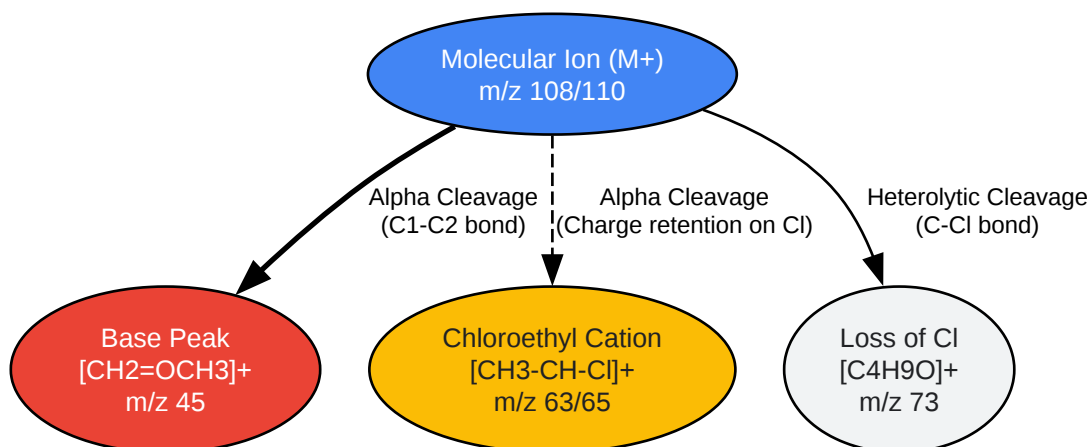
- 63/65 (

): Complementary fragment from C1-C2 cleavage.

- 73 (

): Loss of chlorine radical.

Diagram 2: Mass Spectrometry Fragmentation Tree



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Caption: Fragmentation pathway showing the dominant alpha-cleavage leading to the base peak at m/z 45.

Experimental Protocol: Purification & Handling

Objective: To purify technical grade **2-chloro-1-methoxypropane** containing trace regioisomer and HCl.

- Washing: Dissolve crude material in

or Pentane. Wash with cold saturated

(2x) to remove residual acid.
- Phase Separation: Wash with saturated Brine. Crucial: Ensure the aqueous layer is denser than the organic layer.
- Drying: Dry organic phase over anhydrous

for 30 minutes. Filter.
- Distillation: Perform fractional distillation at atmospheric pressure.
 - Collect fraction boiling at 121–123 °C.
 - Discard forerun boiling < 118 °C (often contains 1-chloro-2-methoxypropane, bp ~118 °C).
- Storage: Store under nitrogen at 4 °C. Stabilize with copper turnings if long-term storage is required to prevent HCl formation.

References

- PubChem. (2023). Compound Summary: **2-Chloro-1-methoxypropane**.^{[2][3][4][1][5]} National Center for Biotechnology Information. [[Link](#)]
- Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.^[4] (General reference for haloether shifts).

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Sources

- [1. 2-Chloro-1-methoxypropane | 5390-71-6 | Benchchem \[benchchem.com\]](#)
- [2. Buy 2-Chloro-1-methoxypropane | 5390-71-6 \[smolecule.com\]](#)
- [3. Buy \[\[1-\(Chloromethyl\)-2-\(octyloxy\)ethoxy\]methyl\]oxirane | 93762-38-0 \[smolecule.com\]](#)
- [4. 2-Chloro-1-methoxypropane | C4H9ClO | CID 542167 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. scribd.com \[scribd.com\]](#)
- To cite this document: BenchChem. [Technical Monograph: Physical and Spectroscopic Properties of 2-Chloro-1-methoxypropane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1607285/docs#technical-monograph-physical-and-spectroscopic-properties-of-2-chloro-1-methoxypropane\]](https://www.benchchem.com/product/b1607285/docs#technical-monograph-physical-and-spectroscopic-properties-of-2-chloro-1-methoxypropane)

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